molecular formula C20H18O5 B10969874 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B10969874
M. Wt: 338.4 g/mol
InChI Key: PXRHMNRRSKOBEG-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that features a xanthene core structure fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The xanthene core is then constructed through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the xanthene core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The benzodioxole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the combination of the xanthene core and the benzodioxole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C20H18O5/c21-12-3-1-5-15-19(12)18(20-13(22)4-2-6-16(20)25-15)11-7-8-14-17(9-11)24-10-23-14/h7-9,18H,1-6,10H2

InChI Key

PXRHMNRRSKOBEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

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